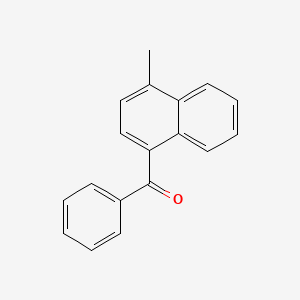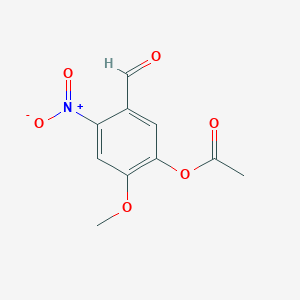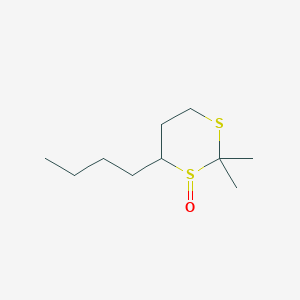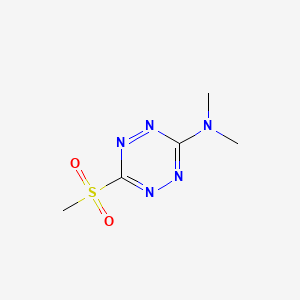![molecular formula C20H16O4 B14306305 2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate CAS No. 111922-86-2](/img/structure/B14306305.png)
2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate is an organic compound that features a phenyl group, a naphthalene moiety, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate typically involves the esterification of 2-oxo-2-phenylethyl acetate with naphthalen-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl and naphthalene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nature of the electrophile.
Applications De Recherche Scientifique
2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release active metabolites, which can then interact with biological targets such as enzymes and receptors. The phenyl and naphthalene groups may also contribute to the compound’s overall biological activity by facilitating binding to hydrophobic pockets in target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-2-phenylethyl acetate: Lacks the naphthalene moiety.
Naphthalen-1-yl acetate: Lacks the phenyl group.
Phenyl acetate: Lacks both the naphthalene and oxo groups.
Uniqueness
2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate is unique due to the presence of both phenyl and naphthalene groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
111922-86-2 |
|---|---|
Formule moléculaire |
C20H16O4 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
phenacyl 2-naphthalen-1-yloxyacetate |
InChI |
InChI=1S/C20H16O4/c21-18(16-8-2-1-3-9-16)13-24-20(22)14-23-19-12-6-10-15-7-4-5-11-17(15)19/h1-12H,13-14H2 |
Clé InChI |
DHHZPHSGCOUWLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)COC(=O)COC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






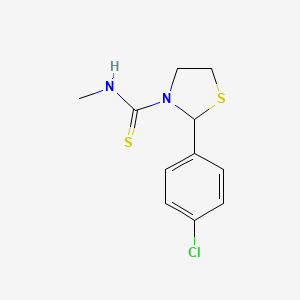
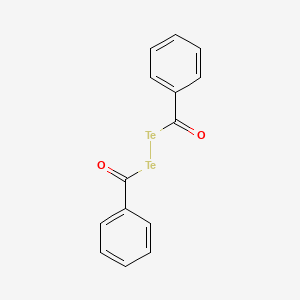
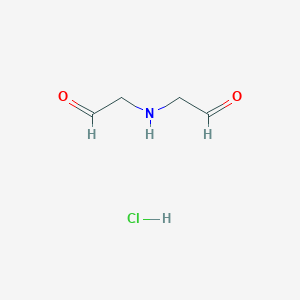
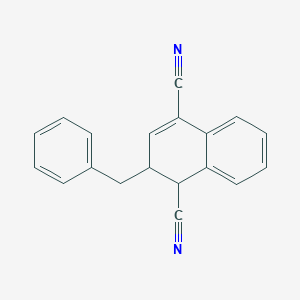
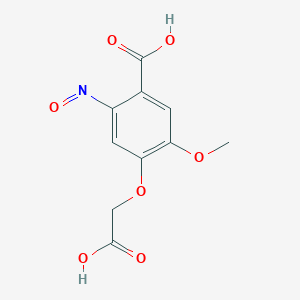
![3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione](/img/structure/B14306285.png)
